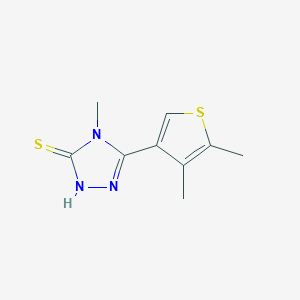![molecular formula C7H5N3O B1309714 3-Formylpyrazolo[1,5-a]pyrimidine CAS No. 879072-59-0](/img/structure/B1309714.png)
3-Formylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de la 3-Formylpyrazolo[1,5-a]pyrimidine se sont avérés prometteurs dans le domaine pharmaceutique, en particulier dans le développement de médicaments anticancéreux. Ils ont été explorés pour leur potentiel thérapeutique et sont considérés comme précieux en chimie médicinale en raison de leur polyvalence et de leur efficacité .
Science des matériaux
En science des matériaux, ces composés sont utilisés pour leurs propriétés luminescentes, qui sont bénéfiques pour la création de dispositifs optoélectroniques. Leurs caractéristiques structurelles uniques contribuent aux innovations dans ce domaine .
Technologie des capteurs
La sensibilité des dérivés de la this compound à divers stimuli les rend appropriés pour les applications de capteurs. Ils peuvent être utilisés pour détecter les changements dans les conditions environnementales ou les compositions chimiques .
Imagerie et microscopie
Ces composés servent d'émetteurs pour la microscopie confocale et l'imagerie, aidant à la visualisation des composants cellulaires et des processus biologiques .
Applications biologiques
Les propriétés de fluorescence des dérivés de la this compound les rendent utiles comme biomarqueurs des gouttelettes lipidiques pour les cellules cancéreuses et les cellules normales, démontrant leur potentiel dans la recherche biologique .
Thérapeutique du cancer
L'un des domaines d'application les plus attrayants est la thérapeutique du cancer. Les dérivés de ce composé se sont avérés efficaces pour cibler des voies spécifiques impliquées dans la progression du cancer .
Approches synthétiques
La structure du composé permet des approches synthétiques efficaces et des méthodologies de fonctionnalisation faciles, ce qui est crucial pour développer diverses applications dans différents domaines .
Propriétés photophysiques
Les propriétés photophysiques des dérivés de la this compound, telles que des rendements quantiques élevés et une excellente photostabilité, sont avantageuses pour les applications qui nécessitent une fluorescence stable et intense .
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a potent and selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular processes such as cell proliferation, growth, migration, and cytokine production .
Mode of Action
The compound interacts with PI3Kδ, inhibiting its activity. This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it regulates . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is the PI3K/AKT signaling pathway . This pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism . By inhibiting PI3Kδ, the compound disrupts this pathway, potentially leading to a decrease in cell proliferation and growth .
Result of Action
The inhibition of PI3Kδ by Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde can lead to a decrease in cell proliferation and growth . This makes the compound a potential therapeutic agent for diseases characterized by overactive cell proliferation, such as cancer .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase involved in vital cellular processes such as cell proliferation, growth, and migration . The compound’s interaction with PI3Kδ is selective, displaying high inhibitory activity with an IC50 value of 18 nM . This interaction is significant for its potential use in treating inflammatory and autoimmune diseases.
Cellular Effects
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde affects various cell types and cellular processes. It has been shown to reduce cell viability, induce apoptosis, and cause cell cycle arrest in lymphoid and myeloid cell lines . The compound influences cell signaling pathways, particularly those involving PI3Kδ, leading to changes in gene expression and cellular metabolism. These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde exerts its effects through binding interactions with biomolecules. It inhibits PI3Kδ by binding to its active site, preventing the kinase from phosphorylating its substrates . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors involved in cell survival and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3Kδ without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is involved in metabolic pathways related to its interaction with PI3Kδ. The compound’s inhibition of PI3Kδ affects metabolic flux and metabolite levels, particularly those involved in glucose homeostasis and lipid metabolism . These effects are significant for its potential use in treating metabolic disorders and inflammatory diseases.
Transport and Distribution
Within cells and tissues, Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its role in inhibiting PI3Kδ and modulating cellular processes.
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYVEJZJDFREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424545 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879072-59-0 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)




![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)
![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)




